molecular formula C34H36N4S2 B583878 Phenothiazinyl Perazine CAS No. 103331-66-4

Phenothiazinyl Perazine

Cat. No.: B583878
CAS No.: 103331-66-4
M. Wt: 564.81
InChI Key: ULTVUUYETVQZDZ-UHFFFAOYSA-N
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Description

Phenothiazinyl Perazine is a chemical compound belonging to the class of piperazine-type phenothiazine neuroleptics . Its core structure consists of a tricyclic phenothiazine ring system with a piperazine-containing side chain, a feature associated with significant psychotropic activity and a distinct pharmacological profile . In research applications, perazine is recognized as a moderate antagonist of dopaminergic D2 receptors and a weak antagonist of dopaminergic D1, adrenergic α1, serotonergic 5-HT2, and cholinergic muscarinic M1 receptors . This specific receptor binding profile makes it a valuable tool for studying neurotransmitter systems and their roles in neurological function. Unlike many other phenothiazine neuroleptics, perazine is noted in the scientific literature for rarely producing severe side-effects in the central or autonomic nervous system and for not negatively influencing mood, with some studies attributing certain antidepressant properties to it . The primary metabolic pathways for piperazine-type phenothiazines like perazine in humans involve sulphoxidation of the thiazine ring and N-demethylation of the piperazine side chain, catalyzed mainly by cytochrome P-450 isoenzymes CYP1A2, CYP3A4, and CYP2C19 . Researchers utilize this compound in various preclinical models to investigate psychiatric disorders, neuronal signaling, and drug metabolism. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-[3-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]propyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4S2/c1-5-15-31-27(11-1)37(28-12-2-6-16-32(28)39-31)21-9-19-35-23-25-36(26-24-35)20-10-22-38-29-13-3-7-17-33(29)40-34-18-8-4-14-30(34)38/h1-8,11-18H,9-10,19-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTVUUYETVQZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCCN5C6=CC=CC=C6SC7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858297
Record name 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103331-66-4
Record name 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes to Perazine (B1214570) and its Analogues

The traditional synthesis of perazine and related compounds relies on well-established chemical reactions that have been refined over decades. These methods are characterized by their reliability and scalability, forming the foundation of phenothiazine (B1677639) chemistry.

Classical Phenothiazine Synthesis Approaches

The foundational step in the synthesis of perazine is the construction of the tricyclic phenothiazine nucleus. Historically, one of the earliest methods for synthesizing phenothiazines is the Bernthsen synthesis, which involves the reaction of diphenylamine (B1679370) with sulfur in the presence of a catalyst like iodine. jmedchem.comslideshare.net This approach, while historically significant, often requires high temperatures and can lead to a mixture of products.

A more controlled and widely used classical approach is the cyclization of 2-substituted diphenyl sulfides. wikipedia.org This method generally involves the reaction of a diphenylamine derivative with elemental sulfur. jmedchem.com For instance, the fusion of diphenylamine with sulfur, often catalyzed by iodine, results in the formation of the phenothiazine ring through the evolution of hydrogen sulfide (B99878). slideshare.netcutm.ac.in

Classical Synthesis Approach Starting Materials Key Reagents/Conditions Advantages Limitations
Bernthsen Synthesis DiphenylamineSulfur, Iodine (catalyst), High temperatureSimplicity, Historical significance jmedchem.comHarsh reaction conditions, Potential for side products
Diphenyl Sulfide Cyclization 2-substituted diphenyl sulfides-More controlled than Bernthsen synthesis wikipedia.org-
Fusion Method Diphenylamine, SulfurIodine or anhydrous calcium chloride, Heat (140-160 °C) cutm.ac.inGood yield (up to 93%) cutm.ac.inEvolution of toxic hydrogen sulfide gas cutm.ac.in

This table provides a summary of classical methods for synthesizing the phenothiazine core.

Specific Strategies for Incorporating the Piperazine (B1678402) Side Chain

Once the phenothiazine core is synthesized, the next critical step is the introduction of the piperazine side chain at the N-10 position of the ring. The most common strategy for this is N-alkylation. This involves the reaction of the phenothiazine nitrogen with a suitable alkylating agent containing a piperazine moiety.

For example, phenothiazine can be reacted with 1-(2-chloroethyl)piperazine (B3192190) or a similar haloalkylpiperazine derivative in the presence of a base. The base deprotonates the nitrogen of the phenothiazine, making it nucleophilic enough to displace the halide on the alkyl chain, thus forming the desired carbon-nitrogen bond. The choice of the base and solvent is crucial for optimizing the yield and minimizing side reactions.

Another established method involves the reaction of phenothiazine with an N-protected piperazine derivative containing a leaving group on the side chain. Subsequent deprotection yields the final phenothiazinyl piperazine compound. This multi-step approach allows for the synthesis of more complex derivatives. The structure of the side chain can significantly influence the pharmacological properties of the final molecule. nih.gov For instance, phenothiazines with a piperazine side chain are known to promote hydroxylation. nih.gov

Novel Synthetic Approaches for Phenothiazinyl Piperazine Derivatives

In recent years, the demand for more efficient, selective, and environmentally friendly synthetic methods has driven the development of novel approaches for the synthesis of phenothiazinyl piperazine derivatives. These modern techniques offer significant advantages over classical methods.

Asymmetric Synthesis Techniques for Chiral Piperazines

With the increasing recognition of the importance of stereochemistry in drug action, the development of asymmetric syntheses for chiral piperazines has become a key area of research. rsc.org Chiral piperazine derivatives can lead to compounds with improved therapeutic indices and reduced side effects. mdpi.com

Several strategies have been developed for the asymmetric synthesis of carbon-substituted piperazines. nih.gov One approach involves the use of chiral auxiliaries, where a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction, and is later removed. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov Another powerful technique is the use of chiral catalysts, such as in the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones, which can then be converted to chiral piperazines. rsc.org These chiral piperazine building blocks can then be incorporated into the phenothiazine structure using the alkylation strategies described previously.

Asymmetric Synthesis Technique Description Key Features
Chiral Auxiliary-Based Synthesis A chiral auxiliary is temporarily attached to the substrate to control the stereochemistry of subsequent reactions. nih.govEffective for specific targets, but requires additional steps for auxiliary attachment and removal.
Catalytic Asymmetric Hydrogenation A chiral metal catalyst is used to hydrogenate a prochiral precursor, creating a stereocenter with high enantioselectivity. rsc.orgHighly efficient, atom-economical, and capable of producing high enantiomeric excesses.
Catalytic Enantioselective Synthesis Employs chiral catalysts to create stereogenic centers, such as the catalytic enantioselective synthesis of α-tertiary piperazin-2-ones. nih.govAllows for the creation of complex chiral structures.

This table summarizes modern asymmetric techniques for synthesizing chiral piperazine precursors.

Transition-Metal-Catalyzed Cyclization Methods

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including phenothiazines. core.ac.uk These methods often proceed under milder conditions and with greater functional group tolerance compared to classical approaches.

Copper- and palladium-catalyzed reactions have been particularly successful in the synthesis of the phenothiazine ring system. dntb.gov.uaresearchgate.net For instance, a copper(I)-catalyzed cascade C-S and C-N bond formation reaction between 2-iodoanilines and 2-bromobenzenethiols has been developed for the synthesis of functionalized phenothiazines. dntb.gov.ua Similarly, palladium-catalyzed three-component coupling reactions have been employed to construct N-substituted phenothiazines in a one-pot fashion. researchgate.netresearchgate.net More recently, iron-catalyzed domino C-S/C-N cross-coupling reactions have emerged as an environmentally benign and efficient alternative, addressing issues such as poor substrate scope and long reaction times associated with some palladium and copper catalysts. acs.org

Microwave-Assisted Synthesis Procedures

Microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry technique that can dramatically reduce reaction times, often leading to improved yields and purities. orientjchem.org The application of microwave irradiation to the synthesis of phenothiazine derivatives has been shown to be highly effective. mdpi.comresearchgate.net

For example, the cyclization of diphenylamines to form the phenothiazine ring, which can be sluggish under conventional heating, can be significantly accelerated using microwave irradiation. mdpi.com Similarly, the thionation of biphenyl (B1667301) amines to produce phenothiazines can be achieved in minutes under microwave conditions, compared to hours with traditional methods. orientjchem.org Microwave-assisted procedures have also been successfully applied to the synthesis of phenothiazine-based imidazole (B134444) derivatives, demonstrating the versatility of this technology. researchgate.net

Synthetic Step Conventional Method (Time) Microwave-Assisted Method (Time) Yield Improvement
Phenothiazine Ring Formation Several hours8-10 minutes orientjchem.orgOften improved mdpi.com
Synthesis of Imidazole Derivatives 370-390 minutes10-12 minutes researchgate.netSignificant increase (e.g., 70% to 84%) researchgate.net

This table compares conventional and microwave-assisted synthesis times and yields for phenothiazine derivatives.

Derivatization Strategies for Structure-Activity Probing

The therapeutic potential and pharmacological profile of phenothiazinyl perazine and its analogs are intricately linked to their chemical structure. Strategic derivatization of this scaffold has been a cornerstone of medicinal chemistry efforts to elucidate structure-activity relationships (SAR) and to develop new agents with enhanced potency and selectivity. These efforts primarily focus on three key areas: modification of the tricyclic phenothiazine core, substitution on the distal piperazine ring, and the creation of novel hybrid molecules.

Modification of the Phenothiazine Ring System

The phenothiazine nucleus offers several positions for substitution, but modifications at the C-2 position have been identified as the most critical for modulating pharmacological activity. pharmacy180.comslideshare.net The potency of phenothiazine derivatives is significantly influenced by the electronic properties of the substituent at this position.

Key findings from SAR studies include:

Position of Substitution : The optimal position for substitution on the phenothiazine ring to enhance neuroleptic activity is C-2. The general order of potency based on substitution position is 1 < 4 < 3 < 2. pharmacy180.comcutm.ac.in Substitutions at positions 1 and 4 tend to reduce activity. youtube.com

Nature of the Substituent : Electron-withdrawing groups at the C-2 position markedly increase antipsychotic activity. youtube.comegpat.com The potency correlates with the electronegativity of the substituent; for instance, a trifluoromethyl (-CF3) group at C-2 confers greater potency than a chloro (-Cl) group. pharmacy180.comegpat.com This is because the electron-withdrawing substituent can engage in favorable Van der Waals interactions with the side chain, promoting a conformation that mimics the neurotransmitter dopamine (B1211576). nih.gov

Halogenation : The introduction of halogen atoms at specific positions on the aromatic rings is a common and effective strategy to enhance pharmacological activity by influencing receptor interactions. jmedchem.com Chlorpromazine (B137089), a foundational phenothiazine drug, features a chlorine atom at the 2-position, which is crucial for its dopamine receptor antagonism. jmedchem.com

Sulfur Oxidation : Oxidation of the sulfur atom at the 5-position of the phenothiazine ring generally leads to a decrease in activity. pharmacy180.comcutm.ac.in

Table 1: Effect of C-2 Substituent on Phenothiazine Activity
Substituent (X) at C-2Electronic EffectImpact on Antipsychotic PotencyExample Compound
-HNeutralBaseline ActivityPromazine
-ClElectron-withdrawingIncreased PotencyChlorpromazine, Perchlorperazine
-CF3Strongly Electron-withdrawingSignificantly Increased Potency (> -Cl)Trifluoperazine (B1681574), Fluphenazine
-COCH3Electron-withdrawingIncreased PotencyAcetophenazine

Substituent Effects on the Piperazine Ring

The side chain at the N-10 position of the phenothiazine ring is essential for activity, with a three-carbon propyl linker between the ring nitrogen and the side-chain amine being optimal for neuroleptic properties. youtube.comegpat.comif-pan.krakow.pl Among the various amine moieties used, the piperazine ring confers the highest potency and pharmacological selectivity compared to aliphatic or piperidine (B6355638) side chains. slideshare.netyoutube.com Further modifications to this piperazine ring can fine-tune the compound's activity.

Key derivatization strategies for the piperazine ring include:

N-4 Substitution : Introducing small, polar groups at the C-4 position of the piperazine ring can enhance activity. For example, the addition of a hydroxyethyl (B10761427) group (-CH2CH2OH) to the N-4 nitrogen substantially increases potency. pharmacy180.comcutm.ac.innih.gov Fluphenazine, which contains a hydroxyethylpiperazine side chain, is one of the most potent agents in its class. nih.gov

Esterification : The terminal hydroxyl group of N-4 substituted piperazines (e.g., the hydroxyethyl group in Fluphenazine) can be esterified with long-chain fatty acids. This modification produces highly lipophilic, long-acting prodrugs that are slowly released from oily injections, thereby prolonging the duration of action. pharmacy180.com

Bulky Substituents : While small polar groups are beneficial, larger substituents on the terminal nitrogen can have varied effects. N-4 piperazine substituents as large as phenylethyl can still result in active compounds. pharmacy180.com

Table 2: Influence of Piperazine Side Chain Modification on Potency
Side Chain Type at N-10N-4 Piperazine Substituent (R)Relative PotencyExample Compound
Aliphatic (Dimethylaminopropyl)N/ALowChlorpromazine
Piperazine-CH3HighProchlorperazine (B1679090)
Piperazine-(CH2)2OHVery HighPerphenazine (B1679617), Fluphenazine
PiperidineVariousIntermediateThioridazine

Hybrid Molecule Design Incorporating this compound Scaffolds

Molecular hybridization is a modern drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. researchgate.netnih.gov This approach aims to create novel compounds with improved efficacy, a broader spectrum of activity, or the ability to interact with multiple biological targets, which can be particularly useful in treating complex diseases. researchgate.netnih.gov The phenothiazine scaffold is an excellent candidate for this strategy due to its inherent and diverse biological activities. nih.gov

Examples of hybrid molecule design include:

Phenothiazine-Donepezil Hybrids : Researchers have designed and synthesized hybrid molecules by linking the phenothiazine moiety with N-benzylpiperazine, a core substructure of the Alzheimer's disease drug Donepezil. mdpi.com These hybrids have shown multi-target activity, including antioxidant properties and inhibition of cholinesterases. mdpi.com

Azaphenothiazines : A significant modification of the core scaffold involves replacing one of the benzene (B151609) rings with a nitrogen-containing heterocyclic ring, such as pyridine, to form azaphenothiazines. mdpi.com These structurally modified analogs, like pyridobenzothiazines, have been investigated for a range of biological activities, including anticancer properties. mdpi.comnih.gov The nature of the tricyclic ring scaffold and the substituents at the thiazine (B8601807) nitrogen both play a crucial role in determining the strength of the biological action. mdpi.com

Phenothiazine-Dithiocarbamate Hybrids : In the search for new anticancer agents, phenothiazine has been hybridized with dithiocarbamate (B8719985) scaffolds. Studies found that while the parent hybrids showed weak activity, N-alkylation of the piperazine moiety played a critical role in enhancing the antiproliferative effects against cancer cell lines. nih.gov

This strategy of creating hybrid molecules opens up new avenues for drug development, leveraging the established pharmacology of the this compound scaffold to create multifunctional ligands with novel therapeutic applications. researchgate.netsemanticscholar.org

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, allowing for the differentiation of protons in the aromatic phenothiazine (B1677639) system, the aliphatic propyl linker, and the piperazine (B1678402) ring.

In the case of Phenothiazinyl Perazine (B1214570), the ¹H NMR spectrum exhibits characteristic signals corresponding to its distinct structural motifs. The protons on the phenothiazine ring typically appear in the aromatic region (approximately 6.8-7.5 ppm), with their specific shifts and splitting patterns dictated by their position on the two benzene (B151609) rings and the folding of the tricyclic system. The aliphatic protons of the propyl chain and the piperazine ring resonate further upfield. The N-methyl group on the piperazine ring gives rise to a characteristic singlet. Temperature-dependent ¹H NMR studies on related N-acylated piperazines have shown that conformational changes, such as piperazine ring inversion and restricted rotation around amide bonds, can lead to the appearance of multiple distinct signals at lower temperatures. nih.gov

Interactive Table 1: Representative ¹H NMR Chemical Shifts for Phenothiazinyl Perazine. This table provides predicted chemical shifts based on the analysis of phenothiazine and substituted piperazine derivatives. lew.rorsc.orgmdpi.com Actual values may vary depending on the solvent and experimental conditions.

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Phenothiazine Aromatic Protons6.8 - 7.5Multiplet (m)
Propyl Chain (-N-CH₂-)~3.9Triplet (t)
Propyl Chain (-CH₂-CH₂-CH₂-)~2.0Multiplet (m)
Propyl Chain (-CH₂-N<)~2.5Triplet (t)
Piperazine Ring Protons2.4 - 2.7Broad Multiplet (br m)
Piperazine N-Methyl Protons (-N-CH₃)~2.3Singlet (s)

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, making it a powerful tool for confirming the number and type of carbon environments.

For this compound, the ¹³C NMR spectrum would display a series of signals corresponding to the aromatic carbons of the phenothiazine core, the aliphatic carbons of the propyl chain, the piperazine ring carbons, and the N-methyl carbon. The aromatic carbons resonate in the downfield region (typically 115-150 ppm). The carbons of the propyl chain and piperazine ring appear in the upfield aliphatic region. Studies on various piperazine derivatives have established the chemical shift ranges for these ring carbons. nih.govlew.rorsc.org

Interactive Table 2: Representative ¹³C NMR Chemical Shifts for this compound. This table outlines predicted chemical shifts based on data from analogous molecular structures.

Carbon Type Typical Chemical Shift (δ, ppm)
Phenothiazine Aromatic Quaternary Carbons140 - 146
Phenothiazine Aromatic CH Carbons115 - 130
Propyl Chain (-N-CH₂-)~65
Propyl Chain (-CH₂-CH₂-CH₂-)~25
Propyl Chain (-CH₂-N<)~55
Piperazine Ring Carbons50 - 56
Piperazine N-Methyl Carbon (-N-CH₃)~46

Online NMR for Species Distribution Analysis in Research Systems

Online NMR, often referred to as flow NMR, is a powerful Process Analytical Technology (PAT) tool used for the real-time monitoring of chemical reactions. pharmtech.comnanalysis.com This technique involves continuously circulating a reaction mixture from a reactor to the NMR spectrometer, allowing for the acquisition of spectra at regular intervals without disturbing the reaction. rsc.org This provides invaluable kinetic and mechanistic data, tracking the consumption of reactants and the formation of products and intermediates over time. nih.govbeilstein-journals.orgnih.gov

In a research setting involving this compound, online NMR could be employed to monitor its synthesis. For example, during the alkylation of the phenothiazine nitrogen with the piperazine-containing side chain, flow NMR could track the disappearance of the starting materials and the appearance of the final product. youtube.com This allows for precise determination of reaction endpoints, optimization of reaction conditions (like temperature or catalyst loading), and identification of any transient intermediates or byproducts. rsc.org The quantitative nature of NMR means that no calibration is required for each species, a significant advantage over other spectroscopic PAT methods. nanalysis.comnih.gov Benchtop NMR systems are making this technology more accessible for direct use in chemical fume hoods, adjacent to the synthesis setup. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting and Conformation

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. bruker.com These techniques provide a unique "molecular fingerprint" that is highly specific to the compound's structure, bonding, and conformation.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending, and rocking). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). It is particularly sensitive to polar functional groups.

The FTIR spectrum of this compound would show a combination of bands characteristic of the phenothiazine nucleus and the N-substituted piperazine side chain. Key features include C-H stretching vibrations from both the aromatic rings and the aliphatic chains, C-C stretching within the aromatic rings, and C-N stretching vibrations from the phenothiazine nitrogen and the piperazine ring.

Interactive Table 3: Representative FTIR Vibrational Bands for this compound. Frequencies are based on data for phenothiazine and piperazine-containing structures.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch (CH₂, CH₃)2800 - 3000Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium
Aliphatic CH₂ Bending~1465Medium
C-N Stretch (Aromatic and Aliphatic)1100 - 1350Medium-Strong
Aromatic C-H Out-of-Plane Bending750 - 900Strong

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light (from a laser). While FTIR is based on absorption, Raman scattering depends on changes in the polarizability of a molecule's electron cloud during a vibration. This often makes it more sensitive to non-polar bonds and symmetric vibrations, such as the C-C and C-S bonds within the core structure.

A Raman spectrum of this compound would provide additional structural information. The aromatic ring stretching modes of the phenothiazine core are typically strong in the Raman spectrum. Vibrations involving the sulfur atom of the phenothiazine ring would also be observable. The combination of FTIR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. Raman spectroscopy has been effectively used to distinguish between various piperazine analogues and isomers.

Interactive Table 4: Representative Raman Shifts for this compound. Frequencies are based on data for phenothiazine and piperazine-containing structures.

Vibrational Mode Typical Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Strong
Aliphatic C-H Stretch2800 - 3000Strong
Aromatic Ring Breathing/Stretching1550 - 1610Strong
CH₂ Twisting/Wagging1200 - 1400Medium
C-N Stretch1100 - 1300Medium
C-S Stretch600 - 750Medium

Mass Spectrometry in Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization. For this compound, which has a molecular formula of C₃₄H₃₆N₄S₂, the exact mass provides a primary confirmation of its identity.

In research settings, techniques such as chemical ionization are employed, which tend to produce relatively stable molecular ions, allowing for clear determination of the molecular weight. nih.gov The fragmentation of phenothiazine derivatives typically occurs through the cleavage of the side chains attached to the nitrogen atom of the central ring system. nih.gov Given the structure of this compound, which features two phenothiazine units linked by a piperazinediylbis(trimethylene) chain, the fragmentation pattern is expected to be characterized by several key bond cleavages.

Common fragmentation pathways for such molecules include:

Cleavage of the propyl side chain: Fission of the C-C bonds within the trimethylene linker is a common fragmentation route.

Fragmentation of the piperazine ring: The piperazine ring can undergo ring-opening or cleave to produce characteristic fragment ions.

Fission at the nitrogen-propyl bond: The bond connecting the phenothiazine nitrogen to the propyl chain can break, leading to the formation of a phenothiazine radical cation or a corresponding fragment ion.

The analysis of these fragments allows researchers to piece together the molecule's structure and confirm the connectivity of the phenothiazine, propyl, and piperazine moieties. High-resolution mass spectrometry can further provide the elemental composition of the parent molecule and its fragments, offering a high degree of confidence in its identification and helping to assess its purity by detecting any potential impurities or degradation products. nih.gov

Table 1: Expected Mass Spectrometry Data for this compound

Parameter Expected Value Significance
Molecular Formula C₃₄H₃₆N₄S₂ Defines the elemental composition. scbt.com
Molecular Weight 564.81 g/mol Confirms the mass of the intact molecule. scbt.com
Key Fragmentation Sites Propyl chains, Piperazine ring Provides structural information based on fragment masses.

| Common Fragment Type | Phenothiazine nucleus | Indicates the presence of the core ring structure. |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not widely published, the structural characteristics can be inferred from studies on the parent phenothiazine molecule. nanomegas.com The phenothiazine ring system is not planar; instead, it adopts a folded conformation along the axis connecting the sulfur and nitrogen atoms, often described as a "butterfly" shape. wikipedia.org This non-planarity is a defining structural feature of this class of compounds.

For this compound, an X-ray crystal structure would reveal:

The precise folding angle of the two phenothiazine rings.

The conformation of the flexible piperazinediylbis(trimethylene) linker that connects the two phenothiazine units.

The intermolecular packing forces, such as van der Waals interactions or potential weak hydrogen bonds, that govern the crystal lattice structure.

Electron diffraction tomography, a related technique, has been used to determine the unit cell parameters for phenothiazine from nanocrystals, demonstrating the feasibility of obtaining structural data even from very small samples. nanomegas.com Such analyses are crucial for understanding the molecule's solid-state properties and for computational modeling studies.

Table 2: Representative Crystal Data for the Core Phenothiazine Structure

Parameter Value Reference
Unit Cell Dimension (a) 12.04 Å nanomegas.com
Unit Cell Dimension (b) 9.03 Å nanomegas.com
Unit Cell Dimension (c) 9.01 Å nanomegas.com
Unit Cell Angle (β) 94.21º nanomegas.com

| Potential Space Group | P2₁ or P2₁/c | nanomegas.com |

UV-Visible Spectroscopy in Electronic Structure Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The phenothiazine nucleus is a chromophore that exhibits characteristic absorption bands. researchgate.net

Studies on phenothiazine and its derivatives consistently show two primary absorption regions in the UV spectrum. researchgate.net

A high-energy band typically observed in the shorter wavelength UV region (around 220–280 nm). This absorption is attributed to a π→π* electronic transition within the aromatic system of the phenothiazine rings. researchgate.net

A lower-energy band at longer wavelengths (generally above 280 nm), which is primarily due to an n→π* transition involving the non-bonding lone pair electrons on the sulfur and nitrogen atoms. researchgate.net

For this compound, which contains two phenothiazine chromophores, the UV-Visible spectrum is expected to display these characteristic absorption bands. The exact position (λₘₐₓ) and intensity (molar absorptivity) of these bands may be influenced by the substitution at the nitrogen atom and the potential for electronic interaction between the two phenothiazine units through the linker chain. The spectrum serves as a useful tool for confirming the presence of the phenothiazine electronic system and for quantitative analysis in solution. nih.gov

Table 3: Typical UV-Visible Absorption Bands for the Phenothiazine Chromophore

Transition Type Typical Wavelength Range Description
π→π * 220 - 280 nm High-energy transition within the aromatic rings. researchgate.net

| n→π * | > 280 nm | Lower-energy transition involving heteroatom lone pairs. researchgate.net |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of phenothiazinyl perazine (B1214570), offering predictions of its behavior and reactivity.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure and geometry of molecules. Studies on phenothiazine (B1677639) derivatives, often employing the B3LYP functional with basis sets like 6-311++G(d,p), reveal crucial details about their conformational behavior. samipubco.comresearchgate.netmdpi.com

The core phenothiazine structure is not planar but exists in a folded conformation along the axis connecting the sulfur and nitrogen atoms, often described as a "butterfly" structure. mdpi.com DFT calculations can precisely determine this dihedral angle. The substituent on the nitrogen atom significantly influences the degree of this folding. For phenothiazinyl perazine, the piperazine (B1678402) ring attached via an alkyl chain introduces additional degrees of conformational freedom.

Optimized geometry calculations using DFT find the lowest energy conformation of the molecule. The global minimum energy for related phenothiazine derivatives has been calculated to be in the range of -1146 to -4058 Hartrees, indicating stable molecular structures. samipubco.com The steric hindrance inherent in phenothiazines is a primary reason for the bent structure, rather than crystal lattice packing effects. mdpi.com The piperazine ring typically adopts a stable chair conformation. The orientation of the entire perazine side-chain relative to the phenothiazine nucleus is a key aspect of its conformational analysis.

Table 1: Representative Calculated Geometric Parameters for Phenothiazine Derivatives Note: Data is representative of phenothiazine derivatives and may vary for this compound.

ParameterTypical Calculated ValueReference
Bending Angle (ΘS)98.30° mdpi.com
Bending Angle (ΘN)117.13° mdpi.com
Global Minimum Energy-1146.47 Hartrees samipubco.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comedu.krd The energy difference between the HOMO and LUMO is known as the energy gap (ΔE), which is a critical parameter for determining molecular stability and reactivity. edu.krdnih.gov

For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring system, particularly on the sulfur and nitrogen atoms, reflecting its electron-donating character. The LUMO is generally distributed over the aromatic rings.

A small HOMO-LUMO gap signifies that a molecule requires less energy to be excited, suggesting higher chemical reactivity and lower kinetic stability. edu.krd DFT calculations for various phenothiazine derivatives have reported energy gaps ranging from approximately 3.07 eV to 4.43 eV. samipubco.com This value explains the potential for charge transfer within the molecule and is a key factor in its electronic applications. samipubco.comresearchgate.net A lower energy gap is associated with easier electron transfer from the HOMO to the LUMO. edu.krd

Table 2: Frontier Orbital Energies and Related Parameters for Phenothiazine Derivatives Note: Values are illustrative based on DFT/B3LYP/6-311++G(d,p) calculations for similar compounds.

Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
PP-5.33-0.924.41 samipubco.com
PPC-5.11-1.453.66 samipubco.com
BPPC-5.12-1.443.68 samipubco.com
BPPCA-4.89-1.823.07 samipubco.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map displays regions of varying electron density, typically color-coded: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent areas of intermediate potential. researchgate.net

In this compound, the MEP map would be expected to show the most negative regions localized around the nitrogen atoms of the piperazine ring and the sulfur atom of the phenothiazine core, due to the presence of lone pairs of electrons. researchgate.net These sites are the most probable centers for electrophilic interactions. Conversely, positive potential regions are generally found around the hydrogen atoms attached to the aromatic rings. nih.gov This detailed charge distribution analysis is essential for understanding intermolecular interactions, including hydrogen bonding and molecular recognition processes. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a detailed picture of their conformational flexibility and intermolecular interactions. nih.govgrafiati.com

While quantum chemical calculations identify stable energy minima, MD simulations explore the conformational space available to a molecule at a given temperature. nih.gov For a molecule like this compound, which possesses a flexible side chain, MD simulations are particularly useful for understanding its dynamic nature. wustl.edu

Simulations can reveal the range of motion of the perazine side chain relative to the phenothiazine nucleus. This includes rotations around single bonds and potential puckering or conformational changes of the piperazine ring (e.g., chair-to-boat interconversions). By running simulations over nanoseconds, researchers can identify the most populated conformational states and the energy barriers for transitioning between them. nih.gov This information is critical for understanding how the molecule might adapt its shape to interact with other molecules, such as biological receptors. nih.gov

The piperazine moiety in this compound is known for its ability to interact with carbon dioxide (CO2). MD simulations can be used to model the process of CO2 absorption. Aqueous solutions of piperazine are effective solvents for CO2 capture, a technology aimed at mitigating greenhouse gas emissions. rsc.org

The mechanism involves the nucleophilic attack of the secondary amine in the piperazine ring on the electrophilic carbon atom of CO2, leading to the formation of a carbamate. nih.govresearchgate.net MD simulations can elucidate the specific intermolecular interactions that facilitate this reaction, including the role of water molecules in stabilizing intermediates and the orientation required for the reaction to occur. Rate-based models developed from these simulations help in designing and optimizing CO2 capture processes. rsc.org The activation energy for the reaction of CO2 with related piperazine derivatives has been found to be around 42.42 kJ/mol. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. derpharmachemica.comresearchgate.net These models are instrumental in predicting the activity of new chemical entities and guiding the design of more potent molecules. derpharmachemica.comptfarm.pl For phenothiazine derivatives, QSAR models have been developed to predict various activities, including anticancer and multidrug resistance (MDR) reversing effects. derpharmachemica.comnih.gov These analyses typically involve calculating molecular descriptors that encode physicochemical properties and using statistical methods like multiple linear regression (MLR) to build a predictive model. derpharmachemica.comresearchgate.net

QSAR models have been successfully applied to predict the biological activities of phenothiazine derivatives. One study focused on the anticancer activity of 18 phenothiazine compounds, including Perazine, against P388 sensitive cell lines. derpharmachemica.com This research utilized methods such as multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN) to build predictive models. derpharmachemica.com The goal was to create a quantitative relationship between physicochemical descriptors and the cytotoxic effects (expressed as ED50) of these compounds. derpharmachemica.com The resulting models demonstrated good predictive power, with the ANN model being particularly effective. derpharmachemica.com

Another QSAR study investigated a series of 25 phenothiazines and related compounds for their ability to reverse multidrug resistance (MDR) in murine leukemia cells. nih.gov Using 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers developed models that could predict the MDR-reversing activity based on the compounds' steric, hydrophobic, and hydrogen bond acceptor fields. nih.gov Such models are crucial for designing new phenothiazine derivatives with enhanced efficacy as MDR modulators. nih.gov

The robustness of these predictive models is often evaluated through cross-validation techniques, such as the leave-one-out (LOO) method, which ensures the model's stability and predictive capacity. derpharmachemica.comresearchgate.net High correlation coefficients between the experimental and predicted activities validate the quality and reliability of the developed QSAR models. researchgate.net

Table 1: Predictive QSAR Models for Phenothiazine Derivatives

Model Type Activity Studied Statistical Method(s) Key Findings
2D-QSAR Anticancer (Cytotoxicity) MLR, MNLR, ANN Developed a quantitative model correlating physicochemical parameters with anticancer activity. The ANN model showed superior predictive effectiveness. derpharmachemica.com
3D-QSAR Multidrug Resistance (MDR) Reversal CoMFA, CoMSIA Derived predictive models based on hydrophobic, steric, and hydrogen bond acceptor fields, identifying key structural features for activity. nih.gov

Descriptor analysis is a critical component of QSAR, as it identifies the specific molecular properties that influence biological activity. derpharmachemica.com By understanding which descriptors are most significant, chemists can strategically modify a compound's structure to enhance its desired effects. ptfarm.pl In studies of phenothiazine derivatives, a variety of descriptors are calculated, including electronic (e.g., HOMO and LUMO energies), lipophilic (e.g., LogP), and steric or topological (e.g., molar refractivity, molecular volume). derpharmachemica.comresearchgate.net

For instance, in a QSAR study on the anti-MDR activity of phenothiazines, descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), LogP (lipophilicity), molar refractivity (MR), molecular volume (MV), and molecular weight (MW) were found to be significant. researchgate.net The analysis revealed that hydrophobicity plays a crucial role in anti-MDR activity. researchgate.net Similarly, 3D-QSAR studies highlighted the dominant role of hydrophobic and hydrogen bond acceptor fields in determining the MDR reversing activity of these compounds. nih.gov

The analysis of these descriptors provides a roadmap for rational drug design. For example, the finding that hydrophobic and hydrogen bond acceptor properties are key for MDR reversal suggests that modifications to the phenothiazine structure that enhance these characteristics could lead to more potent compounds. nih.gov This information allows for the in silico screening and prioritization of new analogues before undertaking their chemical synthesis. mdpi.com

Table 2: Key Molecular Descriptors in Phenothiazine QSAR Studies

Descriptor Type Specific Descriptor(s) Biological Activity Influenced Implication for Compound Design
Electronic ELUMO (Energy of Lowest Unoccupied Molecular Orbital) Anti-MDR Activity researchgate.net Modifying electron-withdrawing/donating groups can tune electronic properties for better activity.
Lipophilic LogP (Octanol-Water Partition Coefficient) Anti-MDR Activity researchgate.net Increasing lipophilicity can enhance activity, suggesting a role for hydrophobic interactions with the target. researchgate.net
Steric/Topological Molar Refractivity (MR), Molecular Volume (MV) Anti-MDR Activity researchgate.net The size and shape of the molecule are important for fitting into the biological target.
3D Field-Based Hydrophobic Fields, Hydrogen Bond Acceptor Fields MDR Reversal nih.gov Emphasizes the importance of specific 3D spatial arrangements of hydrophobic and H-bonding features for potent activity. nih.gov

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as Perazine) when bound to a second molecule (a receptor or protein) to form a stable complex. srce.hrresearchgate.net This modeling approach provides insights into the binding mode, affinity, and specific interactions at the atomic level, which is invaluable for understanding structure-activity relationships. nih.gov

Molecular docking simulations have been employed to investigate the interaction between Perazine and proteins. In one study, the binding of Perazine dimaleate (PDM) to bovine serum albumin (BSA) was explored. srce.hr The results indicated that there is one independent class of binding sites for PDM on the BSA molecule. srce.hr The docking study aimed to determine the preferred binding site and mode of interaction, revealing that the formation of a PDM-BSA complex was a spontaneous reaction, as indicated by the negative free energy change. srce.hr

For the broader class of phenothiazines, docking studies have predicted binding to various biological targets. For example, certain phenothiazine derivatives have been shown to bind to the colchicine (B1669291) binding site of tubulin, and others have been docked into the active site of proteins like the antiapoptotic BCL-2. mdpi.comfrontiersin.org These simulations help to rationalize the observed biological effects, such as antiproliferative activity, by providing a plausible molecular mechanism. mdpi.com The reliability of docking protocols is often validated by "redocking," where a known co-crystallized ligand is removed and then docked back into the protein's binding site to ensure the simulation can accurately reproduce the experimental binding mode. frontiersin.org

Computational modeling helps to identify the specific amino acid residues and types of intermolecular forces that are crucial for the binding of this compound to its targets. Experimental studies on the binding of [3H]perazine to alpha 1-acid glycoprotein (B1211001) (α1-AGP) suggest the involvement of both hydrophobic and ionic interactions. nih.govoup.com It was proposed that glutamic acid residues (177 and 178) on the protein could be involved in ionic interactions with the side chain of phenothiazine derivatives like Perazine. nih.govoup.com Furthermore, a specific fragment of the protein's amino acid sequence (residues 21-31) was suggested as a candidate for hydrophobic interactions. nih.gov

Molecular docking studies on related phenothiazines binding to other targets have provided more detailed insights into these interactions. For instance, the tricyclic phenothiazine ring system often associates with hydrophobic pockets in proteins. researchgate.net The side chain, which in Perazine contains a piperazine group, is critical for activity. nih.govslideshare.net Favorable van der Waals interactions between the side chain and substituents on the phenothiazine ring can promote a specific conformation that is optimal for receptor binding. nih.gov The tertiary amine in the side chain is typically protonated at physiological pH, allowing it to form hydrogen bonds or ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the binding site. nih.govslideshare.net These combined hydrophobic, ionic, and hydrogen bonding interactions anchor the ligand within the receptor, dictating its biological effect.

Molecular and Cellular Mechanism of Action Studies Non Clinical Focus

Receptor Binding and Modulation in In Vitro/Non-Human Systems

Perazine's pharmacological profile is defined by its binding affinity for a range of G-protein coupled receptors. As a member of the phenothiazine (B1677639) class, it demonstrates a multi-receptor antagonist action, with notable activity at dopaminergic, serotonergic, histaminergic, and cholinergic receptors. patsnap.com This broad receptor interaction profile is characteristic of many first-generation antipsychotics.

Dopamine (B1211576) Receptor Binding (D1, D2, D3) Profiles

The primary mechanism of action for the antipsychotic effects of perazine (B1214570) is attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. patsnap.com In vitro studies confirm that perazine acts as a dopamine antagonist. wikipedia.org While specific binding affinity (Ki) values for perazine at dopamine receptor subtypes are not consistently reported in publicly available literature, data for the structurally similar and potent phenothiazine, perphenazine (B1679617), provide an illustrative profile. Perphenazine demonstrates high affinity for the D2 receptor, which is a hallmark of typical antipsychotics.

Illustrative Dopamine Receptor Binding Profile (Data for Perphenazine)
Receptor SubtypeBinding Affinity (Ki) [nM]Reference
Dopamine D20.16 ncats.io
Serotonin Receptor Binding Profile
Receptor SubtypeBinding Affinity (Ki) [nM]Reference
5-HT2AData not available in cited sources
5-HT1AData not available in cited sources
5-HT2BData not available in cited sources
5-HT2CData not available in cited sources
5-HT7Data not available in cited sources

Histamine (B1213489) Receptor Binding (H1)

Perazine is known to be a potent antagonist of the histamine H1 receptor. patsnap.compatsnap.com This action does not contribute to its antipsychotic efficacy but is responsible for the sedative effects commonly associated with the medication. The illustrative data from the related compound perphenazine shows a high affinity for the H1 receptor, consistent with this clinical effect.

Illustrative Histamine Receptor Binding Profile (Data for Perphenazine)
Receptor SubtypeBinding Affinity (Kd) [nM]Reference
Histamine H18.0 ncats.io

Cholinergic Receptor Binding

Antagonism at muscarinic cholinergic receptors is another feature of perazine's pharmacological profile. patsnap.com This anticholinergic activity is linked to certain side effects. The affinity for muscarinic receptors can vary among phenothiazines. For instance, the related compound perphenazine shows a notably lower affinity for the M1 muscarinic receptor compared to its affinity for dopamine or histamine receptors.

Illustrative Cholinergic Receptor Binding Profile (Data for Perphenazine)
Receptor SubtypeBinding Affinity (Kd) [µM]Reference
Muscarinic M11.5 ncats.io

Enzyme and Protein Interaction Studies

The metabolism of perazine is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have been crucial in identifying the specific isoforms involved in its biotransformation and its potential to inhibit these enzymes.

Cytochrome P450 (CYP) Enzyme Inhibition/Metabolism in In Vitro/Non-Human Systems (e.g., CYP2D6, CYP2C19)

In vitro research has identified two primary metabolic pathways for perazine: N-demethylation and 5-sulphoxidation. Studies utilizing cDNA-expressed human CYP isoforms have demonstrated that CYP2C19 is the principal enzyme responsible for catalyzing the N-demethylation of perazine. ncats.io The same studies show that CYP2D6 also contributes to this pathway, but to a lesser extent. ncats.io

Furthermore, phenothiazine antipsychotics as a class are recognized as potent competitive inhibitors of CYP2D6. ncats.io While a specific inhibition constant (Ki) for perazine is not available in the cited literature, data for perphenazine (Ki = 0.8 µM) highlight the significant inhibitory potential of this class of drugs on the CYP2D6 enzyme. ncats.io

In Vitro Cytochrome P450 Interaction Profile of Perazine
EnzymeInteraction TypeFindingReference
CYP2C19Metabolism (Substrate)Main isoform catalyzing N-demethylation. ncats.io
CYP2D6Metabolism (Substrate)Contributes to N-demethylation and 5-sulphoxidation to a lesser degree. ncats.io
CYP2D6InhibitionPhenothiazines are potent inhibitors; specific Ki for perazine not available. ncats.io

N-demethylase and Sulfoxidase Activity Modulation

The metabolism of perazine, a piperazine-type phenothiazine, is significantly influenced by the activity of N-demethylase and sulfoxidase enzymes, primarily within the hepatic system. In vitro studies utilizing human liver microsomes have been instrumental in identifying the specific cytochrome P-450 (CYP) isoenzymes responsible for these metabolic transformations.

Perazine undergoes both N-demethylation and 5-sulfoxidation as key metabolic pathways. Research has demonstrated that at therapeutic concentrations, the formation of N-desmethylperazine, a product of N-demethylation, shows a significant correlation with S-mephenytoin 4'-hydroxylase activity, indicating the involvement of CYP2C19. nih.gov In fact, studies conclude that CYP2C19 is the primary isoenzyme catalyzing the N-demethylation of perazine, accounting for a substantial portion of this metabolic process. nih.gov While other isoforms like CYP1A2, CYP3A4, and CYP2D6 play a role, their contribution to N-demethylation is comparatively minor. researchgate.net

The 5-sulfoxidation of perazine is principally catalyzed by CYP1A2 and CYP3A4, with each contributing significantly to this pathway. nih.gov The activity of these enzymes in metabolizing perazine is underscored by inhibition studies where specific inhibitors of these CYPs led to a marked decrease in the formation of perazine 5-sulfoxide. nih.gov For instance, α-naphthoflavone (a CYP1A2 inhibitor) and ketoconazole (B1673606) (a CYP3A4 inhibitor) have been shown to significantly reduce the rate of perazine 5-sulfoxidation in human liver microsomes. nih.gov

It is also noted that at higher concentrations of perazine (1 mM), substrate inhibition of demethylation and sulfoxidation can occur. drexel.edu

The table below summarizes the key cytochrome P-450 isoenzymes involved in the N-demethylation and 5-sulfoxidation of perazine.

Metabolic PathwayPrimary CYP Isoenzyme(s)Other Contributing CYP Isoenzymes
N-demethylation CYP2C19 nih.govCYP1A2, CYP3A4, CYP2D6 nih.gov
5-sulfoxidation CYP1A2, CYP3A4 nih.govCYP2C9, CYP2E1, CYP2C19, CYP2D6 nih.gov

Calmodulin Inhibition

Phenothiazine derivatives, including perazine, are recognized for their ability to inhibit the action of calmodulin, a ubiquitous and essential calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. nih.govnih.gov This inhibition is achieved through a direct, calcium-dependent binding of the phenothiazine molecule to calmodulin. nih.gov

The structural characteristics of phenothiazines are crucial for their interaction with calmodulin. Both the phenothiazine nucleus and the amino side chain have been shown to influence the potency of calmodulin inhibition, suggesting that both regions of the molecule are involved in the binding process. nih.gov This interaction is thought to involve both hydrophobic and ionic bonding. nih.gov

In vitro studies have demonstrated the inhibitory effect of phenothiazine derivatives on the calmodulin-induced activation of phosphodiesterase. nih.gov By binding to calmodulin, these compounds prevent it from activating its target enzymes, thereby disrupting the downstream signaling cascades that are dependent on calmodulin activity.

The inhibitory potency of various phenothiazine derivatives against calmodulin has been a subject of structure-activity relationship studies. These investigations aim to elucidate the specific molecular features that enhance or diminish the anti-calmodulin activity, providing a basis for the rational design of more selective calmodulin inhibitors.

Protein Kinase C Inhibition

While specific non-clinical studies focusing solely on the modulation of Protein Kinase C (PKC) by phenothiazinyl perazine are not extensively detailed in the available literature, the broader class of phenothiazines has been recognized for its interaction with this family of enzymes. PKC isoforms are critical components of intracellular signal transduction pathways, involved in a wide array of cellular processes.

The general mechanism of PKC inhibition by various compounds often involves interference with the binding of its activators, such as diacylglycerol and calcium, or by competing with ATP at the catalytic site. Phenothiazines, as a class, are known to interact with cellular membranes and proteins, and it is through these interactions that they are thought to exert their influence on PKC activity. The lipophilic nature of the phenothiazine ring structure allows it to partition into the cell membrane, potentially altering the environment in which PKC is activated. Furthermore, their ability to bind to calcium-binding proteins like calmodulin suggests a potential indirect effect on calcium-dependent PKC isoforms.

Further research is required to delineate the precise mechanism and specificity of perazine's interaction with different PKC isoforms and to quantify its inhibitory potency.

Farnesyltransferase (FTase) Inhibition

Recent non-clinical research has identified phenothiazine derivatives as potential inhibitors of farnesyltransferase (FTase). nih.gov FTase is a crucial enzyme involved in the post-translational modification of various proteins, including the Ras protein, which is a key component of signaling pathways that regulate cell growth and proliferation. The process of farnesylation, catalyzed by FTase, is essential for the proper localization and function of these proteins.

In the context of phenothiazine compounds, a fluorescence-based FTase assay led to the discovery that a phenothiazine derivative can act as an inhibitor of this enzyme. nih.gov Subsequent synthesis and evaluation of new series of human farnesyltransferase inhibitors based on the phenothiazine scaffold have yielded compounds with inhibitory potencies in the low micromolar range. nih.gov

These findings suggest that the phenothiazine structure can serve as a scaffold for the development of novel FTase inhibitors. nih.gov The combination of the phenothiazine and 1,2,3-triazole motifs in a single molecular structure has been explored as a strategy to create new chemical entities in the field of farnesyltransferase inhibition. nih.gov One study identified a phenothiazine-chalcone compound that inhibited human FTase with an IC50 value of 9 nM. nih.gov

The table below presents data on the FTase inhibitory activity of some phenothiazine derivatives.

Compound TypeReported Activity
Phenothiazine derivative (1d)Identified as an inhibitor of farnesyltransferase. nih.gov
Ester derivative (9d)The most active compound in a series of synthesized phenothiazine-based FTase inhibitors. nih.gov
Phenothiazine-chalcone XInhibited human FTase with an IC50 of 9 nM. nih.gov

Cellular Signaling Pathway Modulation (Non-Clinical)

G-Protein Coupled Receptor (GPCR) Signaling

Phenothiazines, as a class of compounds, are well-known for their interactions with G-protein coupled receptors (GPCRs), which constitute a large family of transmembrane receptors that play a pivotal role in cellular signaling. plos.orgnih.gov These receptors are involved in a vast array of physiological processes by transducing extracellular signals into intracellular responses. nih.gov

The primary mechanism through which phenothiazines exert their effects on GPCR signaling is through receptor antagonism, particularly at dopamine receptors. nih.gov The structural similarity of phenothiazines to dopamine allows them to bind to dopamine D2 receptors, thereby blocking the endogenous ligand from activating the receptor. nih.gov This blockade disrupts the normal downstream signaling cascades initiated by dopamine binding.

GPCRs transmit signals by interacting with heterotrimeric G proteins. nih.gov Upon receptor activation, a conformational change occurs, leading to the activation of the associated G protein and subsequent modulation of intracellular second messenger systems. The antagonistic action of phenothiazines at GPCRs prevents this conformational change and the subsequent G protein activation, thus inhibiting the cellular response.

While the primary focus has been on dopamine receptors, phenothiazines are known to interact with other monoamine neurotransmitter receptors as well, indicating a broader spectrum of activity on GPCR signaling pathways. nih.gov The specific interactions of perazine with various GPCR subtypes and the resulting modulation of their signaling pathways are areas that warrant further detailed investigation to fully understand its molecular and cellular effects.

Effects on Intracellular Calcium Signaling

The influence of this compound on intracellular calcium signaling is intrinsically linked to its well-documented inhibitory effects on calmodulin. nih.gov Calmodulin is a primary intracellular calcium sensor, and by inhibiting its function, phenothiazines can indirectly modulate the vast number of cellular processes that are regulated by calcium-calmodulin-dependent signaling pathways. mdpi.com

An increase in intracellular calcium concentration is a fundamental signaling mechanism that triggers a multitude of cellular responses. Calmodulin, upon binding with calcium, undergoes a conformational change that enables it to interact with and regulate the activity of a wide range of target proteins, including kinases, phosphatases, and ion channels.

By binding to calmodulin in a calcium-dependent manner, phenothiazines prevent its activation and its subsequent interaction with target enzymes. nih.gov This disruption of the calcium-calmodulin signaling cascade can lead to a dampening of the cellular responses that are normally triggered by an increase in intracellular calcium. For instance, the calmodulin-induced activation of phosphodiesterase, an enzyme involved in second messenger signaling, is inhibited by phenothiazine derivatives. nih.gov

Therefore, while this compound may not directly interact with calcium channels or pumps to alter intracellular calcium concentrations, its potent inhibition of calmodulin effectively uncouples calcium signals from their downstream effectors, thereby profoundly modulating cellular responses to calcium.

ROCK Signaling Pathway Modulation

Comprehensive literature searches did not yield specific studies detailing the direct modulation of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway by this compound or its derivatives. While the ROCK pathway is a crucial regulator of cellular processes such as cell migration and apoptosis, and inhibitors of this pathway are of significant interest in cancer research, its direct interaction with phenothiazines has not been described in the available scientific literature. diva-portal.orgresearchgate.netnih.gov

Reactive Oxygen Species (ROS) Production in Cell Lines

Phenothiazine derivatives have been shown to induce oxidative stress within cells by promoting the generation of reactive oxygen species (ROS). nih.gov The chemical structure of phenothiazines allows them to undergo oxidation, particularly through enzymatic processes like those catalyzed by peroxidases, which can lead to the formation of cation radicals. nih.gov These radicals can then participate in redox cycling, leading to the co-oxidation of molecules like NADH and GSH, a process accompanied by oxygen uptake and the formation of superoxide (B77818) radicals. nih.gov This increase in ROS can disrupt cellular homeostasis, leading to DNA damage, mitochondrial dysfunction, and subsequent cell death. nih.gov

The pro-oxidant activity of phenothiazines has been observed to contribute to their cytotoxicity in various cell models. For instance, in the presence of a peroxidase/H2O2 system, the cytotoxicity of phenothiazines towards isolated rat hepatocytes was markedly increased, an effect attributed to oxidative stress evidenced by glutathione (B108866) oxidation and lipid peroxidation. nih.gov This mechanism suggests that the anticancer effects of some phenothiazine compounds may be, in part, mediated by their ability to generate cytotoxic levels of ROS in cancer cells. nih.gov

Anti-proliferative Mechanisms in Cancer Cell Lines

Induction of Apoptosis in Cell Models

A significant mechanism underlying the anti-proliferative effect of phenothiazine derivatives is the induction of apoptosis, or programmed cell death. Studies on various cancer cell lines have demonstrated that these compounds can trigger apoptotic pathways, leading to the systematic dismantling and elimination of cancer cells. For example, certain novel phenothiazine derivatives have been shown to induce both early apoptosis and, in some cases, cellular necrosis in colon and breast cancer cell lines. plos.org

The apoptotic effect is often mediated through the modulation of key regulatory proteins. Research has shown that treatment with phenothiazine derivatives can lead to the upregulation of pro-apoptotic proteins such as Caspase-3, Caspase-9, and Bax, while simultaneously down-regulating the anti-apoptotic protein Bcl-2. plos.org This shift in the Bax/Bcl-2 ratio is a critical event that points towards the activation of the intrinsic, or mitochondrial-mediated, apoptotic pathway. The activation of both initiator caspases (Caspase-9) and executioner caspases (Caspase-3) suggests a cascade that commits the cell to apoptosis. plos.org Furthermore, some phenothiazines, such as chlorpromazine (B137089) and trifluoperazine (B1681574), have been found to induce apoptosis in V79 cells through a process involving the accumulation of the p53 tumor suppressor protein.

Targeting Specific Cancer-Related Receptors (e.g., EGFR) in Cell Lines

Certain phenothiazine compounds have been found to interfere with specific cancer-related signaling pathways by targeting key receptors, such as the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that, upon activation, plays a crucial role in cancer cell proliferation, survival, and metastasis. The phenothiazine derivative prochlorperazine (B1679090) has been shown to enhance the efficacy of anticancer antibodies by specifically targeting the distribution of EGFR. This suggests a mechanism where the phenothiazine compound alters the localization or trafficking of EGFR, potentially disrupting its downstream signaling and sensitizing the cancer cells to other therapeutic agents.

Inhibition of P-glycoprotein Transport Function and Reversion of Multidrug Resistance in Cell Models

One of the most extensively studied anti-cancer mechanisms of phenothiazines is their ability to reverse multidrug resistance (MDR) in cancer cells. nih.govbiologists.com MDR is a major obstacle in chemotherapy where cancer cells become resistant to a broad range of anticancer drugs. A primary cause of MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. doaj.org

Phenothiazine derivatives have been identified as potent inhibitors of P-gp transport function. They are believed to interact directly with P-gp, thereby blocking its ability to expel drugs from the cell. diva-portal.org This inhibitory action has been demonstrated in various MDR cell models. For example, derivatives like perphenazine and prochlorperazine proved to be effective inhibitors of rhodamine 123 efflux, a common method to assess P-gp activity, in resistant mouse lymphoma cells. The inhibition of P-gp leads to increased intracellular accumulation of chemotherapeutic drugs, such as doxorubicin (B1662922), effectively re-sensitizing the resistant cancer cells to treatment. diva-portal.org

The effectiveness of phenothiazines as MDR reversers is influenced by their chemical structure, with factors like the presence of a carbonyl group and a cyclic tertiary amine enhancing their activity. biologists.com The lipophilicity (hydrophobicity) of the compounds also appears to play a role, suggesting that their mechanism may involve interactions with the cell membrane to modulate P-gp function.

Below is a table summarizing findings from studies on the P-gp inhibitory and MDR reversal activities of various phenothiazine derivatives.

Phenothiazine Derivative(s) Cell Line Model Assay/Key Finding
Perphenazine, ProchlorperazineResistant Mouse Lymphoma, MDR/COLO 320Effective inhibitors of rhodamine 123 efflux, indicating P-gp inhibition.
N-acylphenothiazine derivativesResistant Mouse LymphomaAll 15 derivatives tested were effective inhibitors of rhodamine 123 outward transport.
Various Phenothiazines (232 compounds)MDR P388 cellsA significant percentage showed good to outstanding MDR-reversal activity. biologists.com
But-2-ynyl amino side chain derivativesMultidrug Resistant CellsIncreased doxorubicin retention, suggesting direct P-glycoprotein interaction. diva-portal.org

Preclinical Research Models and Biological Activity Non Human

In Vitro Biological Activity Studies

The antioxidant properties of phenothiazine (B1677639) derivatives are rooted in the chemical characteristics of the core phenothiazine molecule. nih.gov This structure, which contains a covalently bound and highly oxidizable sulfur atom, can engage in redox reactions, acting as an electron donor. nih.govrsc.org The antioxidant capabilities are significantly enhanced by the addition of various functional groups to the parent molecule. nih.gov Quantum chemistry studies have elucidated that in aqueous solutions, phenothiazine (PTZ) functions as a potent antioxidant, whereas in lipid-based environments, it may exhibit pro-oxidant behavior through the formation of a stable phenothiazinyl radical. rsc.org

Research into novel phenothiazine hybrids has demonstrated their potential as antioxidant agents. A series of hybrids linking a phenothiazine moiety with N-benzylpiperidine or N-benzylpiperazine fragments were synthesized and evaluated for their antioxidant properties. mdpi.com In cellular antioxidant assays using HepG2 and SH-SY5Y cell lines, an N-acetylated derivative (compound 13) showed noteworthy antioxidant capacity, proving to be the most effective compound of the series on HepG2 cells with an IC50 value of 0.63 ± 0.10 µM. mdpi.com Other piperazine (B1678402) analogues also registered significant antioxidant activity. mdpi.com

Further studies have shown that certain phenothiazine derivatives can effectively inhibit iron-dependent lipid peroxidation. nih.gov For instance, 2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanolamine methanesulfonate (B1217627) demonstrated a minimum inhibitory concentration (MIC) for lipid peroxidation of 0.26 µM. nih.gov This compound was also more effective than the standard antioxidant probucol (B1678242) in preventing the Cu2+-catalyzed oxidation of low-density lipoprotein (LDL). nih.gov At a concentration of 5 µM, it protected primary cultures of rat hippocampal neurons from hydrogen peroxide-induced damage. nih.gov The antioxidant activity of various phenothiazine derivatives generally shows a dose-dependent, though nonlinear, increase. nih.gov

Table 1: In Vitro Antioxidant Activity of Selected Phenothiazine Derivatives

Compound/DerivativeAssay/ModelKey FindingReference
N-acetylated phenothiazine-piperazine hybridCellular Antioxidant Assay (HepG2 cells)IC50 = 0.63 ± 0.10 µM mdpi.com
2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanolamine methanesulfonateIron-dependent lipid peroxidation inhibitionMIC ≥ 50% inhibition at 0.26 µM nih.gov
Phenothiazine Derivatives (general)Voltammetry (Oxygen radical reduction)Activity is dose-dependent and influenced by functional groups. nih.gov
Phenothiazine (PTZ)Quantum Chemistry StudyActs as an excellent antioxidant in aqueous solutions. rsc.org

Phenothiazine derivatives have demonstrated significant antibacterial properties against a range of pathogenic bacteria, including multidrug-resistant (MDR) strains. nih.govnih.gov Studies have specifically highlighted their efficacy against Acinetobacter baumannii, an opportunistic pathogen known for its high levels of drug resistance. nih.gov Phenothiazines such as promethazine (B1679618), trifluoperazine (B1681574), thioridazine, and chlorpromazine (B137089) were found to inhibit the growth of both antibiotic-sensitive and MDR A. baumannii strains, with minimal inhibitory concentrations (MICs) ranging from 0.05 to 0.6 g/L. nih.gov These compounds were also active against biofilm cells, with minimal biofilm eradication concentrations (MBECs) between 0.5 and >3 g/L. nih.gov

The mechanism of action for this antibacterial effect involves multiple cellular targets. Chlorpromazine, for example, was shown to promote the production of reactive oxygen species (ROS) and cause damage to the cell membrane and DNA in A. baumannii. nih.govresearchgate.net

The activity of phenothiazines extends to other clinically relevant bacteria. Forty new phenothiazine derivatives were evaluated for their ability to inhibit efflux pumps in both Gram-positive and Gram-negative bacteria, including reference strains of Escherichia coli and Staphylococcus aureus. nih.gov Efflux pumps are a key mechanism of bacterial drug resistance. While many of the tested compounds showed significant inhibition, one derivative, compound 2173, was particularly effective at reducing the resistance of an MDR Staphylococcus aureus strain whose resistance is mediated by over-expressed efflux pumps. nih.gov Other studies have also confirmed the activity of various phenothiazine-3-sulfonate derivatives against E. coli and S. aureus, with some compounds showing prominent zones of inhibition in agar (B569324) diffusion assays. doaj.org

Table 2: Antibacterial Activity of Phenothiazine Derivatives Against Specific Strains

Derivative(s)Bacterial StrainActivity MetricResult RangeReference
Promethazine, Trifluoperazine, Thioridazine, ChlorpromazineAcinetobacter baumannii (MDR)MIC0.05 - 0.6 g/L nih.gov
Promethazine, Trifluoperazine, Thioridazine, ChlorpromazineAcinetobacter baumannii (MDR)MBEC0.5 - >3 g/L nih.gov
Compound 2173Staphylococcus aureus (MDR)Efflux Pump InhibitionSignificantly reduced resistance nih.gov
Phenothiazine-3-sulfonate derivativesE. coliZone of InhibitionSignificant activity observed
Phenothiazine-3-sulfonate derivativesS. aureusZone of InhibitionSignificant activity observed

Perphenazine (B1679617), a phenothiazine derivative containing a piperazinyl group, has been shown to attenuate pro-inflammatory responses. In animal models of dermatitis, perphenazine treatment reduced ear swelling and the infiltration of inflammatory cells, including mast cells. mdpi.com It also decreased the levels of serum IgE, histamine (B1213489), and key inflammatory cytokines such as IL-4 and IL-13. mdpi.com The anti-inflammatory effect of perphenazine may be linked to the inhibition of mast cell infiltration and subsequent histamine release. mdpi.com While these studies were conducted in vivo, they point toward a direct modulatory effect on inflammatory pathways that can be investigated in cellular models. For instance, it was noted that while perphenazine reduced cytokine expression, it did not appear to regulate the NF-κB signaling pathway in vitro, suggesting alternative mechanisms of action. mdpi.com

Phenothiazine derivatives have been investigated for their effects on platelet function. An in vitro study of nineteen phenothiazines on human platelet type B monoamine oxidase (MAO) found that their inhibitory potency was highly dependent on the structure of their side chains. nih.gov The most potent inhibition was observed with derivatives featuring (hydroxyethyl-piperazinyl)propyl chains, a group to which perphenazine belongs. nih.gov Kinetic analysis of perazine (B1214570), as a representative of the (N-methylpiperazinyl)propyl group, showed competitive inhibition with a Ki value of 19.2 µM. nih.gov

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. nih.govgoogle.com Phenothiazine derivatives have emerged as a novel and potent class of ferroptosis inhibitors. nih.govbohrium.com Structure-activity relationship (SAR) studies identified promethazine derivatives as effective inhibitors in an erastin-induced ferroptosis model using the human fibrosarcoma cell line HT1080. nih.gov

One of the most potent compounds identified is 2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine, referred to as compound 51. nih.govbohrium.com This compound demonstrated exceptional inhibitory activity with a half-maximal effective concentration (EC50) value of 0.0005 µM in the erastin-induced HT1080 cell ferroptosis model. nih.gov Further in vitro experiments showed that compound 51 significantly increased cell viability and the levels of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme in preventing ferroptosis, while reducing lipid peroxidation. nih.gov These findings highlight the potential of phenothiazine-piperazine structures as highly effective agents for inhibiting ferroptosis at the cellular level. nih.gov

Table 3: Ferroptosis Inhibition by Phenothiazine Derivative (Compound 51)

CompoundCell ModelInducerActivity MetricResultReference
2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine (Compound 51)HT1080ErastinEC500.0005 µM nih.gov

While possessing therapeutic potential, piperazine derivatives have also been investigated for potential neurotoxicity. In vitro studies using human neuroblastoma SH-SY5Y cells have been conducted to evaluate the cytotoxic effects of various piperazine designer drugs. brynmawr.edudiva-portal.org

In one study, N‐benzylpiperazine, 1‐(3‐trifluoromethylphenyl)piperazine (TFMPP), 1‐(4‐methoxyphenyl)piperazine, and 1‐(3,4‐methylenedioxybenzyl)piperazine were assessed for cytotoxicity after 24 hours. brynmawr.edu All tested drugs caused a significant decrease in intracellular glutathione content, an increase in intracellular free Ca2+ levels, and mitochondrial hyperpolarization, though ATP levels remained unchanged. brynmawr.edu The primary mode of cell death was identified as early apoptosis, and among the tested compounds, TFMPP was the most cytotoxic. brynmawr.eduup.pt

Another study using differentiated mouse P19 embryonic carcinoma stem cells and SH-SY5Y cells also found TFMPP to be the most potent cytotoxic compound, causing a major decrease in mitochondrial membrane potential and an increase in lactate (B86563) dehydrogenase (LDH) release. diva-portal.org Investigations into N-benzylpiperazine (BZP) using the human glioblastoma LN-18 cell line revealed increased LDH levels, increased ROS production, and activation of caspases-3 and -9, indicating the induction of mitochondrial proapoptotic pathways. nih.gov These studies collectively suggest that piperazine derivatives can be potentially neurotoxic in vitro, with mechanisms involving oxidative stress, calcium dysregulation, and mitochondrial dysfunction leading to apoptosis. brynmawr.edunih.gov

In Vivo Studies in Animal Models (Excluding Human Clinical Data)

Behavioral and Neurochemical Investigations in Rodent Models (Mechanistic Focus)

Phenothiazine compounds, including those with a piperazine moiety like perazine, have been the subject of numerous preclinical investigations in rodent models to elucidate their mechanisms of action on the central nervous system. These studies primarily focus on their interaction with neurotransmitter systems, particularly the dopaminergic pathways, which are central to their antipsychotic effects. johnshopkins.edunih.gov

The primary mechanism of action for phenothiazine antipsychotics is the blockade of dopamine (B1211576) receptors in the brain. johnshopkins.edunih.gov In rodent models, perazine-type neuroleptics have been shown to be potent modulators of specific receptors. For instance, related compounds like prochlorperazine (B1679090) (PCP) and trifluoperazine (TFP) potently inhibit the human P2X7 receptor, an ATP-gated cation channel linked to the pathophysiology of mood disorders and schizophrenia. nih.gov However, these effects show species selectivity, as the compounds were significantly less potent on P2X7 receptors in rat astrocyte cultures or mouse macrophages. nih.gov This highlights the importance of species-specific considerations in preclinical neurochemical research.

Behavioral studies in rodents correlate with these neurochemical findings. For example, compounds that act as preferential dopamine D3 receptor agonists inhibit spontaneous locomotor activity in mice and conditioned avoidance responding in rats, behaviors indicative of antipsychotic potential without inducing catalepsy, a common motor side effect. nih.gov Investigations into the neurochemical effects of such compounds showed that at doses that inhibited locomotor activity in rats, there were no significant changes to the interstitial levels of dopamine or its metabolite dihydroxyphenylacetic acid (DOPAC) in the nucleus accumbens or dorsolateral striatum. nih.gov This suggests a mechanism that may involve the activation of postsynaptic dopamine D3 receptors, which are thought to mediate inhibitory behavioral effects. nih.gov The structure of phenothiazines, particularly the substituent on ring A and the nature of the side chain, is crucial for this dopamine-mimicking conformation and subsequent receptor blockade. johnshopkins.edu

Studies in Ischemic Stroke Models (e.g., MCAO)

The neuroprotective potential of phenothiazine derivatives has been investigated in animal models of ischemic stroke, most commonly the middle cerebral artery occlusion (MCAO) model in rats. nih.govnih.govnih.govmdpi.com This model effectively mimics the focal ischemia that occurs in a significant number of human strokes. frontiersin.orgmdpi.com

In studies using Sprague-Dawley rats subjected to MCAO, treatment with phenothiazines has been shown to reduce post-stroke ischemic injury. nih.govnih.gov One investigation used a combination of chlorpromazine and promethazine (C+P) administered intraperitoneally at the onset of reperfusion following a 2-hour MCAO. nih.govnih.gov The results demonstrated a significant reduction in brain infarct volumes and cell death in the C+P treated group compared to saline controls. nih.gov

The mechanism underlying this neuroprotection appears to be linked to the modulation of oxidative stress and apoptotic pathways. nih.govnih.gov Specifically, the study explored the role of the NOX (nicotinamide adenine (B156593) dinucleotide phosphate (B84403) oxidase)/Akt/PKC (protein kinase C) pathway. nih.govnih.gov Key findings from this research are summarized below:

Apoptotic Proteins: In the phenothiazine-treated groups, the expression of the anti-apoptotic protein Bcl-XL was generally increased, while the expression of pro-apoptotic proteins Bax and caspase-3 was decreased. nih.gov

Signaling Pathways: Protein expression of PKC was decreased in the treatment groups. nih.govnih.gov The study suggests that the neuroprotection conferred by the phenothiazine combination is achieved, at least in part, through the mitigation of NOX activity. nih.gov

Another study identified a new class of ferroptosis inhibitors derived from promethazine. nih.gov Ferroptosis is a form of programmed cell death implicated in ischemic stroke. nih.gov The most potent compound identified, 2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine (compound 51), showed an excellent therapeutic effect in an MCAO ischemic stroke model, further supporting the potential of phenothiazinyl structures in treating ischemic brain injury. nih.gov

Table 1: Effects of Phenothiazine Treatment in MCAO Rat Model

Parameter Measured Observation Source
Brain Infarct Volume Significantly reduced with C+P treatment. nih.gov
Cell Death Significantly reduced with C+P treatment. nih.gov
Bcl-XL Protein (Anti-apoptotic) Expression generally increased. nih.gov
Bax Protein (Pro-apoptotic) Expression generally decreased. nih.gov
Caspase-3 Protein (Pro-apoptotic) Expression generally decreased. nih.gov
PKC Protein Expression Decreased in treatment groups. nih.gov

Pharmacokinetic Profiling in Animal Models (e.g., Blood-Brain Barrier Permeability)

The pharmacokinetic properties of phenothiazine derivatives, including perazine, have been evaluated in various animal models to understand their absorption, distribution, metabolism, and excretion. nih.govnih.gov A critical aspect of this profiling for centrally acting drugs is their ability to cross the blood-brain barrier (BBB). researchgate.netmdpi.com

Phenothiazines are known for their ability to penetrate the BBB, a property essential for their antipsychotic effects. researchgate.net Studies in rats have specifically examined the pharmacokinetics of perazine. nih.gov When administered intraperitoneally for two weeks, concentrations of perazine were measured in both plasma and the brain. nih.gov Interestingly, co-administration with carbamazepine, a known enzyme inducer, did not significantly influence the pharmacokinetics of perazine, in contrast to its effects on other phenothiazines like thioridazine. nih.gov This suggests that perazine's metabolism may be less susceptible to induction by certain enzymatic pathways. nih.gov

Further research into phenothiazine derivatives has confirmed favorable pharmacokinetic profiles for brain-related pathologies. A study on a promethazine derivative, 2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine, identified as a potent ferroptosis inhibitor, highlighted its good ability to permeate the blood-brain barrier, which contributed to its therapeutic efficacy in an ischemic stroke model. nih.gov Another phenothiazine, dixyrazine, was shown to protect the BBB during acute hypertension in rats, reducing the leakage of serum albumin into the brain. nih.gov This protective effect is thought to be mediated by modifying the endothelial cell membrane rather than through hemodynamic changes. nih.gov

Table 2: Pharmacokinetic Observations of Phenothiazines in Animal Models

Compound/Class Animal Model Key Pharmacokinetic Finding Source
Perazine Rat Brain concentrations were measured; pharmacokinetics not significantly affected by co-administration of carbamazepine. nih.gov
Promethazine Derivative (Compound 51) Not specified Displayed favorable pharmacokinetic properties, including good blood-brain barrier permeability. nih.gov
Dixyrazine Rat Protected the blood-brain barrier from leakage during acute hypertension. nih.gov
Phenothiazines (General) Not specified Known property of overcoming the blood-brain barrier. researchgate.net

Antitumor Activity in Preclinical Animal Models

The antitumor potential of phenothiazine derivatives has been demonstrated in several preclinical animal models of cancer. nih.govresearchgate.netmdpi.com These studies have repurposed antipsychotic phenothiazines, exploring their efficacy in inhibiting tumor growth through various mechanisms of action. nih.govnih.gov

One study focused on a novel derivative of trifluoperazine, referred to as A4, in an oral cancer model. nih.govresearchgate.net The in vivo antitumor efficacy of A4 was evaluated in nude mice bearing Ca922 xenograft tumors. nih.govresearchgate.net The key findings were:

Tumor Growth Inhibition: Daily intraperitoneal administration of A4 significantly inhibited the growth of Ca922 xenograft tumors. nih.govresearchgate.net

Mechanism: The antitumor activity of A4 was linked to the modulation of multiple molecular targets, including Akt and its downstream effectors, as well as the production of reactive oxygen species (ROS). nih.govresearchgate.net

The research suggests that the propyl-piperazine moiety plays a crucial role in the antiproliferative activity of these compounds. nih.govresearchgate.net Phenothiazines have been shown to induce cell cycle arrest and apoptosis in various cancer types. nih.gov For instance, trifluoperazine treatment has been observed to reduce microvessel density and levels of vascular endothelial growth factor (VEGF) in vivo, thereby limiting tumor growth by inhibiting angiogenesis. nih.gov The ability of these compounds to target diverse aspects of cancer cell biology, including proliferation, apoptosis, and angiogenesis, underscores their potential value in cancer therapy. nih.govnih.gov

Table 3: Antitumor Activity of Phenothiazine Derivative A4 in a Xenograft Model

Treatment Group Tumor Growth Inhibition (%) Statistical Significance (p-value) Source
A4 (10 mg/kg) 74% < 0.001 nih.gov
A4 (20 mg/kg) 81% < 0.001 nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analyses

Impact of Substituents on Phenothiazine (B1677639) Ring on Biological Activity and Potency

The nature and position of substituents on the phenothiazine ring are critical determinants of antipsychotic activity. slideshare.net The most effective position for substitution is the C-2 position of the tricyclic ring system. slideshare.netcutm.ac.in Introducing an electron-withdrawing group at this position significantly enhances neuroleptic potency. slideshare.net This is because the substituent at the 2-position can form hydrogen bonds with the protonated amino group of the side chain, creating a conformation that may mimic dopamine (B1211576) and facilitate competitive antagonism at dopamine receptors. slideshare.net

The potency of phenothiazine derivatives is influenced by the specific electron-withdrawing group at the C-2 position, with the general order of increasing activity as follows: -Cl < -CO-CH3 < -CF3 < -SO2NR2. if-pan.krakow.pl For instance, compounds with a trifluoromethyl (-CF3) group are generally more potent than those with a chlorine (-Cl) substituent. nih.govpnas.org This enhanced potency is attributed to favorable Van der Waals interactions between the side chain and the 2-substituent. nih.govpnas.orgnih.gov Furthermore, substituents that increase the lipophilicity of the phenothiazine ring system, such as -CF3, tend to elevate biological activity, while hydrophilic groups like -OH can decrease it. if-pan.krakow.pl Oxidation of the sulfur atom within the phenothiazine ring leads to a decrease in activity. cutm.ac.in

Substitutions at other positions on the ring (1, 3, or 4) are generally less effective or even detrimental to antipsychotic activity compared to substitution at the 2-position. slideshare.netcutm.ac.in

Table 1: Impact of C-2 Substituent on Phenothiazine Activity

Substituent at C-2 Relative Potency Rationale
-H Low Lacks electron-withdrawing properties. if-pan.krakow.pl
-Cl Moderate Electron-withdrawing group, enhances activity. if-pan.krakow.pl
-CF3 High Strong electron-withdrawing group, increases lipophilicity and potency. if-pan.krakow.plnih.govpnas.org

Influence of the Piperazine (B1678402) Side Chain on Receptor Selectivity and Potency

The side chain attached at the N-10 position of the phenothiazine core plays a crucial role in determining both the potency and the receptor binding profile of the compound. Phenothiazines are generally categorized based on this side chain into aliphatic, piperidine (B6355638), and piperazine classes. if-pan.krakow.plnih.gov

Compounds containing a piperazine ring, such as perazine (B1214570), belong to the most potent class of phenothiazine antipsychotics. if-pan.krakow.plegpat.com The presence of the piperazine moiety generally confers higher dopamine (D2) receptor antagonist activity compared to derivatives with aliphatic or piperidine side chains. if-pan.krakow.plauburn.edu This enhanced activity is partly explained by favorable interactions that position the molecule correctly for receptor binding. nih.govpnas.org

Further modifications to the piperazine ring itself can modulate activity. For example, the substitution of a hydroxyethyl (B10761427) group at the 4th position of the piperazine ring can substantially increase the compound's activity. cutm.ac.in Fluphenazine, which contains a hydroxyethylpiperazine side chain, is noted for its high potency. nih.govegpat.com The increased potency associated with hydroxyethylpiperazines is thought to result from favorable Van der Waals forces. nih.govpnas.org In contrast, alkylation of the terminal amino group with substituents larger than a methyl group tends to decrease antipsychotic activity. cutm.ac.inslideshare.net The terminal amino group must be tertiary for maximal activity. slideshare.netcutm.ac.inslideshare.net

Table 2: Influence of N-10 Side Chain on Phenothiazine Potency

Side Chain Type General Potency Example Compound(s)
Aliphatic Chain Lower Chlorpromazine (B137089), Triflupromazine. drugbank.com
Piperidine Group Intermediate Thioridazine. egpat.com

Role of Spacer Length in Analogues for Activity Modulation

The length of the alkyl chain that acts as a spacer between the nitrogen atom of the phenothiazine ring (N-10) and the nitrogen of the side chain is a critical factor for neuroleptic activity. slideshare.net Maximum antipsychotic potency is consistently observed when this spacer consists of a three-carbon (propyl) chain. slideshare.netif-pan.krakow.plegpat.comslideshare.net

This three-atom chain length is considered optimal as it allows the molecule to adopt the necessary conformation for effective binding to the dopamine receptor. slideshare.net It is believed that this specific length brings the protonated terminal nitrogen of the side chain into the correct spatial proximity to interact with the electron-withdrawing substituent at the C-2 position of the phenothiazine ring. slideshare.netegpat.com This interaction helps stabilize a conformation that mimics dopamine, facilitating receptor antagonism. slideshare.netnih.gov

Any deviation from this three-carbon spacer, either shortening or lengthening the chain, results in a drastic decrease in antipsychotic activity. slideshare.netslideshare.net For instance, shortening the chain to two carbons tends to amplify antihistaminic and anticholinergic effects while reducing neuroleptic potency. slideshare.net Branching of the propyl chain, especially at the beta-position with small alkyl groups, also decreases activity. cutm.ac.inslideshare.net

Stereochemical Effects on Biological Interactions

While specific stereochemical studies on phenothiazinyl perazine are not extensively detailed in the provided context, the importance of stereochemistry in the biological interactions of structurally related compounds is well-established. The three-dimensional arrangement of the molecule is crucial for its interaction with the receptor binding site. if-pan.krakow.pl

For the closely related thioxanthene (B1196266) class of antipsychotics, stereoisomerism plays a definitive role in potency. The cis isomers of thioxanthenes are significantly more potent as dopamine receptor antagonists than their corresponding trans isomers. nih.govpnas.orgnih.gov This difference in activity highlights the stereospecific requirements of the dopamine receptor. The active conformation of phenothiazines is believed to involve a specific orientation of the side chain relative to the tricyclic ring system, which is influenced by interactions with the C-2 substituent. nih.govnih.gov This suggests that the spatial orientation of the side chain, which can be influenced by chiral centers, is a key factor in determining the biological activity of these compounds. Molecular orbital calculations and in silico molecular docking studies have been used to investigate the active conformations and the stability of the drug-receptor complexes for various phenothiazine derivatives.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are paramount for the separation of perazine (B1214570) from complex mixtures, such as biological fluids or pharmaceutical formulations, and its subsequent quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), represent the gold standard for these applications.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely utilized technique for the analysis of phenothiazine (B1677639) derivatives. For compounds like perazine, which possess a phenothiazine core, UV detection is a viable option. However, the piperazine (B1678402) moiety itself lacks a strong chromophore. To enhance sensitivity and specificity, especially for trace-level analysis, a derivatization step is often employed. A common approach involves reacting the piperazine with a UV-active derivatizing agent, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), to form a stable, highly UV-active product. jocpr.comresearchgate.net

A typical Reverse-Phase HPLC (RP-HPLC) method for a related phenothiazine-piperazine derivative, prochlorperazine (B1679090), has been developed and validated, providing a framework applicable to perazine analysis. jpionline.org The method demonstrates good separation and quantification, with validation parameters confirming its reliability. jpionline.org

Table 8.1: Example HPLC-UV Method Parameters and Validation Data for a Phenothiazine-Piperazine Derivative
ParameterValueReference
Chromatographic Conditions
ColumnAgilent Zorbax Bonus-RP (250 × 4.6 mm, 5 µm) jpionline.org
Mobile Phase0.1% Formic Acid : Acetonitrile (70:30, v/v) jpionline.org
Flow Rate1.0 mL/min jpionline.org
Detection Wavelength258 nm jpionline.org
Column Temperature30°C jpionline.org
Validation Parameters
Linearity Range100–150 µg/mL jpionline.org
Correlation Coefficient (R²)0.999 jpionline.org
Limit of Detection (LOD)1.76 µg/mL jpionline.org
Limit of Quantification (LOQ)5.35 µg/mL jpionline.org
Accuracy (% Recovery)99–101% jpionline.org
Precision (%RSD)< 2% jpionline.org

Gas chromatography is another powerful technique for the analysis of perazine, particularly for assessing its purity and identifying related substances in bulk drug materials. A validated GC method for the separation and quantification of piperazine and its derivatives has been established, showcasing the utility of this technique. researchgate.netresearchgate.net The method provides excellent separation with good peak shapes. scribd.com

The method typically utilizes a capillary column with a specific stationary phase to achieve optimal separation. The injector and detector temperatures are optimized to ensure efficient volatilization and detection of the analytes. researchgate.net

Table 8.2: GC Method and Validation Parameters for Piperazine Derivatives
ParameterValueReference
Chromatographic Conditions
ColumnDB-17 (30 m x 0.53 mm, 1 µm film thickness) researchgate.net
Carrier GasHelium researchgate.net
Flow Rate2 mL/min researchgate.net
Injector Temperature250°C researchgate.net
Detector Temperature (FID)260°C researchgate.net
Oven Program150°C (10 min), then 35°C/min to 260°C (2 min) researchgate.net
Validation Parameters
LinearityAssessed and confirmed researchgate.net
Limit of Detection (LOD)0.008% (of 1000 µg/mL) scribd.com
Limit of Quantification (LOQ)0.03% (of 1000 µg/mL) scribd.com
Accuracy (% Recovery)Assessed and confirmed researchgate.net
Precision (%RSD)< 2.0% scribd.com

The coupling of chromatographic separation with mass spectrometry detection provides unparalleled sensitivity and selectivity for the analysis of perazine and its metabolites in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the toxicological screening and metabolic studies of piperazine-containing compounds. oup.com It allows for the identification of metabolites through the analysis of their mass spectra. oup.com A validated GC-MS method for the simultaneous quantification of two piperazine derivatives in plasma and urine has demonstrated high sensitivity, accuracy, and precision. scholars.direct

Table 8.3: GC-MS Method and Validation Data for Piperazine Derivatives in Biological Samples
ParameterValue (Plasma)Value (Urine)Reference
Chromatographic Conditions
ColumnDB-5ms (30 m × 0.25 mm × 0.25 µm)DB-5ms (30 m × 0.25 mm × 0.25 µm) scholars.direct
Carrier GasHelium (1 mL/min)Helium (1 mL/min) scholars.direct
Validation Parameters
Linearity Range0-10 µg/mL0-10 µg/mL scholars.direct
Correlation Coefficient (R²)> 0.99> 0.99 scholars.direct
Limit of Detection (LOD)0.004 µg/mL0.002 µg/mL scholars.direct
Limit of Quantification (LOQ)0.016 µg/mL0.008 µg/mL scholars.direct
Accuracy (% Recovery)79% to 96%90% to 108% scholars.direct
Intra-day Precision (%CV)≤ 20%≤ 20% scholars.direct
Inter-day Precision (%CV)≤ 20%≤ 20% scholars.direct

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is the method of choice for quantifying low concentrations of perazine and its metabolites in biological fluids. nih.govresearchgate.net The technique offers high selectivity through Multiple Reaction Monitoring (MRM) mode. researchgate.net A rapid and targeted LC-MS method has been developed for detecting piperazine derivatives in serum and urine, with a total run time of 15 minutes. scholars.direct

Table 8.4: UPLC-MS/MS Method and Validation Data for Piperazine in Chicken Muscle
ParameterValueReference
Chromatographic Conditions
ColumnAgilent ZORBAX SB-C18 (150 mm x 2.1 mm, 3.5 µm) researchgate.net
Mobile PhaseIsocratic elution with 10 mM ammonium (B1175870) acetate (B1210297) (pH 3.0) : Methanol (50:50, v/v) researchgate.net
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+) researchgate.net
Mass Transition (Precursor → Product)87.1 → 44.1 m/z researchgate.net
Validation Parameters
Linearity Range1–200 µg/kg researchgate.net
Correlation Coefficient (R²)0.9995 researchgate.net
Limit of Detection (LOD)0.4 µg/kg researchgate.net
Limit of Quantification (LOQ)1.0 µg/kg researchgate.net
Accuracy (% Recovery)102.93% to 111.46% researchgate.net
Precision (%RSD)4.57% to 5.28% researchgate.net

Spectrophotometric Assays for Concentration Determination

Spectrophotometric methods offer a simple, rapid, and cost-effective means for the determination of perazine, particularly in pharmaceutical formulations. These assays are typically based on the formation of a colored complex between the piperazine moiety and a specific chromogenic reagent.

One such method involves the interaction of piperazine with phenothiazine and N-bromosuccinimide, producing a product with an absorption maximum at 595 nm. nih.gov Another approach utilizes the reaction with nitrous acid to form an N-nitroso derivative, which can be measured in the UV region at 239 nm. oup.com The formation of donor-acceptor complexes with chloranilic acid, resulting in an absorption maximum around 345 nm, has also been successfully applied. tandfonline.comtandfonline.com

Table 8.5: Comparison of Spectrophotometric Methods for Piperazine Determination
Reagent(s)Wavelength (λmax)Linearity RangeReference
Phenothiazine and N-bromosuccinimide595 nm0.5–5 µg/mL nih.gov
Nitrous Acid (forms N-nitroso derivative)239 nm1–15 µg/mL oup.com
Chloranilic Acid~345 nm1–10 µg/mL tandfonline.comtandfonline.com
2,6-dichloroquinonechlorimide525 nm6.4–51.2 µg/mL
3,5-dibromo-2-methyl-p-benzoquinone642 nm2–10 µg/mL ekb.eg

Voltammetric Techniques for Electrochemical Characterization and Quantification

Voltammetric techniques provide a sensitive and selective platform for the electrochemical characterization and quantification of electroactive compounds like perazine. The phenothiazine nucleus is electrochemically active, making it amenable to analysis by methods such as cyclic voltammetry (CV) and square wave voltammetry (SWV).

Studies on perphenazine (B1679617), a structurally related compound, have demonstrated that the electrochemical oxidation at a glassy-carbon electrode can be used for quantification. scispace.com The peak potential was found to be largely independent of pH, and a detection limit of 3x10⁻⁷ M was achieved using square wave voltammetry. scispace.com Similarly, the electrochemical behavior of piperazine has been investigated at a gold electrode, showing an irreversible oxidation process. medwinpublishers.com An SWV method was developed with a linear range of 1.0x10⁻⁶ to 1.7x10⁻⁵ M and a detection limit of 4.49x10⁻⁸ M. medwinpublishers.com

Table 8.6: Voltammetric Methods for Perazine and Related Compounds
AnalyteElectrodeTechniqueKey FindingsReference
PerphenazineGlassy-CarbonCyclic Voltammetry, Square Wave VoltammetryOxidation peak at ~0.70V vs Ag/AgCl; Diffusion-controlled process; LOD of 3x10⁻⁷ M. scispace.com
PiperazineGoldCyclic Voltammetry, Square Wave VoltammetryIrreversible anodic peak at ~1.182 V; Linear range of 1.0x10⁻⁶–1.7x10⁻⁵ M; LOD of 4.49x10⁻⁸ M. medwinpublishers.com
PiperazinePlatinumCyclic VoltammetryOnset of oxidation occurs at ~0.5 V, with a broad current at potentials >1.0 V. mdpi.com

Method Validation for Research Applications

The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of research data. For the methodologies described above, validation is performed according to established guidelines, assessing a range of parameters.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise. For instance, a GC-MS method for piperazine derivatives reported an LOD of 0.002 µg/mL in urine. scholars.direct

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. An HPLC-UV method for a related compound had an LOQ of 5.35 µg/mL. jpionline.org

Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery. Recovery rates for a validated HPLC-UV method were between 99% and 101%. jpionline.org

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.99 is typically required. jocpr.comscholars.direct

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For chromatographic methods, %RSD values of less than 2% for precision are common. jpionline.orgscribd.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. jocpr.com

The comprehensive validation of these analytical techniques ensures that they are fit for purpose and can generate high-quality, reproducible data for research applications involving phenothiazinyl perazine.

Emerging Research Areas and Future Perspectives for Phenothiazinyl Perazine

Development as Chemical Probes for Biological Systems

The unique photophysical properties of the phenothiazine (B1677639) scaffold make it an attractive framework for the development of chemical probes. Researchers are leveraging these characteristics to design and synthesize novel phenothiazine-based fluorescent probes for the detection of biologically and environmentally significant species.

Recent studies have demonstrated the successful synthesis of phenothiazine-based fluorescent probes for the detection of hydrazine (B178648) in environmental and biological samples. nih.gov These probes exhibit high sensitivity and selectivity, enabling the detection of hydrazine in aqueous solutions, and have been incorporated into test strips for in-situ applications. nih.gov Furthermore, these probes have proven effective in detecting hydrazine in water, soil, living cells, and even in zebrafish, showcasing their potential as versatile tools for environmental and biological monitoring. nih.gov

In a similar vein, a phenothiazine-based turn-on fluorescent probe has been developed for the selective detection of hydrogen sulfide (B99878) (H₂S). rsc.org This probe has been successfully applied to monitor H₂S produced during food spoilage and to visualize both exogenous and endogenous H₂S in living cells and animals. rsc.org Its application has been extended to the visualization of H₂S generation in an inflammation model, indicating its utility in studying the roles of H₂S in various physiological and pathological processes. rsc.org The development of such probes underscores the potential of phenothiazinyl perazine (B1214570) derivatives as sensitive and selective tools for biological imaging and sensing.

Another novel fluorescent probe based on phenothiazine has been synthesized for the recognition of Ni²⁺ and ClO⁻, demonstrating the versatility of the phenothiazine core in designing probes for different analytes. researchgate.net The reversible oxidative properties of phenothiazines, which result in distinctly colored radical cations, also make them valuable as spectroscopic probes in studies of photoinduced electron transfer. mdpi.com

Application in Materials Science and Photophysical Research

The intriguing optoelectronic properties of phenothiazine-based materials have led to their increasing application in materials science and photophysical research. rsc.org The electron-rich nature of the sulfur and nitrogen atoms in the phenothiazine ring makes it a strong electron donor, while its non-planar, butterfly-like structure helps to suppress molecular aggregation. rsc.org These characteristics are highly desirable for the development of advanced materials for various optoelectronic applications.

Molecular engineering strategies, such as the "donor-acceptor" approach, have enabled the synthesis of a wide array of phenothiazine derivatives with tailored properties, including low bandgaps, tunable energy levels, and reversible redox behavior. rsc.org These tailored properties have resulted in their promising use as electron donors or acceptors in organic solar cells and as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org

The photophysical properties of phenothiazine derivatives in the crystalline state have also been a subject of investigation. researchgate.net Studies have explored their steady-state photoluminescence and phosphorescence spectra, revealing the influence of molecular structure on their emissive properties. researchgate.net Furthermore, research into aggregation-induced emission (AIE) fluorophores has led to the development of phenothiazine-containing molecules with emissions in the second near-infrared (NIR-II) window, which are highly promising for in vivo imaging due to their deep tissue penetration and high resolution. nih.gov

The table below summarizes some of the key applications and photophysical properties of phenothiazine derivatives in materials science.

Application AreaKey Properties and Findings
Organic Solar Cells Utilized as electron donors or acceptors due to tunable energy levels and reversible redox properties. rsc.org
Organic Light-Emitting Diodes (OLEDs) Employed as hole-transporting materials. rsc.org
Perovskite Solar Cells Function as hole-transporting materials. rsc.org
Fluorescent Probes Exhibit mechanochromism, aggregation-induced emission, and phosphorescence. rsc.org
In Vivo Imaging NIR-II AIE fluorophores developed for deep-tissue imaging with high resolution. nih.gov

Design of Novel Multi-Target Ligands for Research Purposes

The concept of "one molecule, multiple targets" has gained significant traction in drug discovery and chemical biology, particularly for complex diseases with multifaceted pathologies. Phenothiazine derivatives, with their ability to interact with a variety of biological targets, serve as a valuable scaffold for the design of multi-target-directed ligands (MTDLs). acs.orgmdpi.com

The arylpiperazine moiety, a common feature in many phenothiazinyl perazine derivatives, is considered a "privileged scaffold" in medicinal chemistry due to its ability to be modified to interact with diverse molecular targets with desired potency and selectivity. researchgate.net This makes the this compound structure particularly amenable to the design of MTDLs for central nervous system (CNS) disorders.

Researchers have explored various strategies for designing multi-target ligands, including the linking, overlapping, and integration of pharmacophores. researchgate.net In the context of phenothiazines, this could involve combining the phenothiazine core with other pharmacophores to target multiple receptors or enzymes involved in a particular disease. For instance, the design of compounds that modulate both dopaminergic and cholinergic signaling has been a focus in the development of novel treatments for neurodegenerative diseases. acs.org

The intentional design of promiscuous ligands that can interact with multiple targets is a modern approach to discovering novel therapeutics for complex conditions like schizophrenia. mdpi.com By leveraging the inherent polypharmacology of the phenothiazine scaffold, researchers aim to develop compounds with improved efficacy and a more favorable side-effect profile compared to single-target agents.

Exploration of New Biological Activities Beyond Established Classes

While the antipsychotic activity of phenothiazines is well-established, ongoing research continues to uncover a broad spectrum of other biological activities for this class of compounds. nih.gov These explorations are expanding the potential research applications of this compound derivatives into new therapeutic areas.

Several studies have reported the synthesis and evaluation of novel piperazine (B1678402) derivatives of phenothiazine for their antimicrobial properties. nih.govresearchgate.netthieme-connect.com These compounds have demonstrated good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.govthieme-connect.com Furthermore, significant antifungal activity against Aspergillus species has been observed. nih.govthieme-connect.com

The antitubercular potential of phenothiazine derivatives is another active area of investigation. nih.govresearchgate.netthieme-connect.com Synthesized compounds have shown inhibitory activity against the growth of Mycobacterium tuberculosis, suggesting their potential as leads for the development of new anti-tubercular agents. nih.govthieme-connect.com

Beyond antimicrobial and antitubercular activities, the anticancer properties of phenothiazine derivatives are being extensively studied. benthamscience.comnih.gov Novel urea-containing derivatives of phenothiazine have been synthesized and shown to inhibit the proliferation of various human cancer cell lines. benthamscience.com Mechanistic studies have revealed that these compounds can inhibit cancer cell migration, invasion, and colony formation, and induce cell cycle arrest and apoptosis. benthamscience.com

The table below provides a summary of the diverse biological activities being explored for phenothiazine derivatives.

Biological ActivityKey Findings
Antibacterial Good activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis). nih.govthieme-connect.com
Antifungal Good activity against Aspergillus species. nih.govthieme-connect.com
Antitubercular Inhibition of Mycobacterium tuberculosis growth. nih.govthieme-connect.com
Anticancer Inhibition of proliferation, migration, and invasion of cancer cells; induction of apoptosis. benthamscience.com
Antiviral Potential antiviral effects have been reported. iiarjournals.org
Antiprotozoal Antimalarial effects have been described. researchgate.net
Enzyme Inhibition Inhibition of enzymes such as acetylcholinesterase. nih.gov

Computational Design and Optimization of Derivatives for Specific Research Objectives

The integration of computational chemistry and molecular modeling has revolutionized the process of designing and optimizing molecules for specific biological targets. jmedchem.com These in silico approaches are being increasingly applied to the development of novel this compound derivatives with enhanced potency and selectivity for various research objectives.

Predictive modeling tools allow researchers to simulate reaction pathways, identify potential synthetic challenges, and refine reaction conditions before undertaking laboratory experiments, thereby accelerating the development of new synthetic strategies. jmedchem.com Computational techniques are also instrumental in exploring the structure-activity relationships (SAR) of phenothiazine derivatives, providing valuable insights that guide the design of compounds with improved therapeutic efficacy. jmedchem.com

Molecular docking studies are widely used to predict the binding affinity and interaction patterns of designed ligands with their target proteins. nih.gov For instance, computational studies have been conducted to explore the inhibitory activity of unique phenothiazine analogs against the acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's disease research. nih.gov These studies have identified compounds with favorable binding energies and interactions, suggesting their potential as potent AChE inhibitors. nih.gov

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of ligand-protein complexes over time, offering insights into the stability of the interactions and the conformational changes that may occur upon binding. nih.gov By combining these computational methods, researchers can rationally design and optimize this compound derivatives for a wide range of specific research objectives, from targeting a particular enzyme to developing materials with specific photophysical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.